molecular formula C13H19NO3S B1621135 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 342046-29-1

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

Cat. No. B1621135
M. Wt: 269.36 g/mol
InChI Key: CFJDXKRKCMCKOD-UHFFFAOYSA-N
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Description

“3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 342046-29-1 . It has a molecular weight of 269.36 and its IUPAC name is 3-{[(methylsulfanyl)carbonyl]amino}-1-adamantanecarboxylic acid . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.36 . It is a solid at room temperature . More specific physical and chemical properties were not found in the searched resources.

Scientific Research Applications

Molecular Recognition and Assembly

One of the notable applications of adamantane derivatives is in molecular recognition and assembly. A study demonstrated the use of adamantane-based compounds in forming one-dimensional motifs through molecular assembly, showcasing their adaptability in forming hydrogen-bonded structures with various assembling partners. This property is crucial for developing novel materials and sensors Karle, Ranganathan, & Haridas, 1997.

Building Blocks for Molecular Channels

Adamantane derivatives have also been explored as new building blocks for molecular channels. Research into adamantane-oxalamide derivatives highlighted their potential in forming hydrogen-bonded networks, leading to the creation of molecular channels. This application is significant for the development of molecular sieves and drug delivery systems Basarić, Molčanov, Matković, Kojić-Prodić, & Mlinarić-Majerski, 2007.

Synthesis of Rigid Multivalent Scaffolds

The synthesis of 1,3,5,7-tetrasubstituted derivatives of adamantane highlights another application: serving as scaffolds for the assembly of ligand/marker conjugates for studying multivalent ligand-receptor interactions. This research provides a pathway for creating tetravalent cage compounds, essential for biochemical and medicinal research Maison, Frangioni, & Pannier, 2004.

Development of Functionalized Adamantanes

Functionalized adamantanes have been utilized in medicinal therapeutics, with studies focusing on the synthesis of novel bridgehead fluorinated adamantylamines and acids. The research delves into the effects of bridgehead fluorine substitution on solution- and solid-state properties, which is critical for the design of new medicinal therapeutics Jasys, Lombardo, Appleton, Bordner, Ziliox, & Volkmann, 2000.

properties

IUPAC Name

3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDXKRKCMCKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385719
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

CAS RN

342046-29-1
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

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